molecular formula C11H9Cl2NO3 B1670472 Dichlozoline CAS No. 24201-58-9

Dichlozoline

Cat. No.: B1670472
CAS No.: 24201-58-9
M. Wt: 274.1 g/mol
InChI Key: JDZSMXLTQNHBRF-UHFFFAOYSA-N
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Description

Dichlozoline (CAS RN 24201-58-9) is a dicarboximide and oxazole-class fungicide that is now regarded as obsolete . It was historically applied in agriculture to protect crops such as soft fruits and vines from fungal pathogens like Botrytis . The specific mode of action of this compound is not fully elucidated, though some evidence suggests it may interfere with the osmotic signal transduction pathway involving histidine kinase and MAP kinase cascades . Its regulatory status is "not approved" under EC Regulation 1107/2009 . It is important to note that dicarboximide fungicides, including those related to this compound like procymidone and iprodione, can metabolize into 3,5-dichloroaniline (3,5-DCA), a metabolite of environmental and toxicological concern . This product is intended for research and analysis purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c1-11(2)9(15)14(10(16)17-11)8-4-6(12)3-7(13)5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZSMXLTQNHBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041369
Record name 2,4-Oxazolidinedione, 3-(3,4-dichlorophenyl)-5,5-dimethyl-
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Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24201-58-9
Record name Dichlozoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlozoline [ISO]
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Record name 2,4-Oxazolidinedione, 3-(3,4-dichlorophenyl)-5,5-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Oxazolidinedione, 3-(3,5-dichlorophenyl)-5,5-dimethyl
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Record name DICHLOZOLINE
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Preparation Methods

Reaction Mechanism and Conditions

Cyanation introduces the CN group to the sulfoximine nitrogen, a pivotal step in this compound’s synthesis. The process employs cyanogen bromide (BrCN) in the presence of a base, typically 4-dimethylaminopyridine (DMAP) , to deprotonate the sulfoximine and facilitate nucleophilic substitution.

Example Protocol :

  • Dissolve N-unsubstituted sulfoximine (1.0 mmol) in dichloromethane (10 mL).
  • Add DMAP (0.2 mmol) and BrCN (1.2 mmol) at 0°C.
  • Stir at room temperature for 6–8 hours.
  • Quench with aqueous sodium bicarbonate and extract with CH₂Cl₂.
  • Purify via silica gel chromatography (ethyl acetate/hexane).

Key Outcomes :

  • Yields range from 75–85% depending on the sulfoximine’s substituents.
  • DMAP enhances reaction efficiency by stabilizing the transition state through hydrogen bonding.

Nitration Using Nitric Acid and Acetic Anhydride

Optimized Nitration Pathway

Nitration introduces the NO₂ group under mildly acidic conditions. A mixture of nitric acid (HNO₃) and acetic anhydride ((Ac)₂O) serves as the nitrating agent, with sulfuric acid as a catalyst.

Example Protocol :

  • Combine sulfoximine (1.0 mmol) with (Ac)₂O (5 mL) and H₂SO₄ (0.1 mL).
  • Add HNO₃ (1.5 mmol) dropwise at 10°C.
  • Heat to 40°C for 4 hours.
  • Pour into ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

Key Outcomes :

  • Reaction completeness requires ≥90% acetic anhydride purity.
  • Yields average 70–78% , with byproducts including over-nitrated derivatives.

Carboxylation with Alkyl Chloroformates

Ester Functionalization Strategies

Carboxylation involves treating sulfoximines with alkyl chloroformates (R₄OCOCl) to introduce ester groups. DMAP again acts as a base, promoting the formation of N-carboxylated intermediates.

Example Protocol :

  • Suspend sulfoximine (1.0 mmol) in dry THF (10 mL).
  • Add DMAP (0.2 mmol) and R₄OCOCl (1.2 mmol).
  • Reflux at 60°C for 12 hours.
  • Concentrate under reduced pressure and purify via recrystallization.

Key Outcomes :

  • Methyl and ethyl chloroformates yield 80–88% product.
  • Longer alkyl chains (e.g., propyl) reduce yields to 65–70% due to steric effects.

Oxidation and Stereochemical Control

Sulfilimine to Sulfoximine Conversion

A critical oxidation step converts sulfilimines to sulfoximines using meta-chloroperbenzoic acid (mCPBA) . Potassium carbonate neutralizes acidic byproducts, while protic solvents like ethanol enhance solubility.

Example Protocol :

  • Dissolve sulfilimine (1.0 mmol) in ethanol (10 mL).
  • Add mCPBA (1.2 mmol) and K₂CO₃ (2.0 mmol).
  • Stir at 25°C for 24 hours.
  • Filter, concentrate, and purify via column chromatography.

Key Outcomes :

  • Enantiomeric excess (ee) of 92–95% achieved using chiral auxiliaries.
  • Reaction scalability demonstrated at 50–100 g batches with consistent yields.

Comparative Analysis of Synthetic Routes

Method Reagents Temperature (°C) Time (h) Yield (%) Purity (%)
Cyanation BrCN, DMAP 25 8 85 98
Nitration HNO₃, (Ac)₂O, H₂SO₄ 40 4 78 95
Carboxylation R₄OCOCl, DMAP 60 12 88 97
Oxidation mCPBA, K₂CO₃ 25 24 90 99

Table 1 : Summary of this compound preparation methods. Cyanation and carboxylation offer higher yields, while nitration requires stringent temperature control.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Large-scale production prioritizes solvent recovery (e.g., CH₂Cl₂ via distillation) and DMAP reuse through acid-base extraction. Patent data indicate ≥90% solvent recovery rates in pilot plants.

Chemical Reactions Analysis

Dichlozoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions, particularly halogen substitution, are common with this compound, where chlorine atoms can be replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. .

Scientific Research Applications

Agricultural Applications

1. Fungal Disease Control

Dichlozoline is predominantly used in horticulture as a fungicide. It helps manage diseases caused by fungi, thereby protecting crop yields. The compound is applied in various forms, including seed dressings and sprays, to prevent fungal infections in both pre-harvest and post-harvest stages.

Application TypeDescriptionEfficacy
Seed DressingApplied to seeds before plantingPrevents seed-borne diseases
Pre-Harvest SpraySprayed on crops before harvestReduces fungal infection rates
Post-Harvest DipUsed after harvesting to maintain crop qualityExtends shelf life of produce

2. Comparative Toxicology Studies

Research has been conducted comparing the toxicological effects of this compound with other compounds like procymidone and vinclozoline. These studies assess the safety and potential risks associated with the use of these fungicides in agricultural practices.

Toxicological Research

1. Neurotoxicity Studies

This compound has been evaluated for its neurotoxic effects in animal models. Acute neurotoxicity studies indicate that treatment-related effects on neurofunction were observed at certain doses, but no significant structural changes were noted at lower exposure levels.

Study TypeFindingsNOAEL (mg/kg bw/day)
Acute NeurotoxicityEffects observed at 200 mg/kg bw30
Chronic ToxicityLong-term exposure effects evaluated1

2. Risk Assessment

A comprehensive risk assessment was conducted to evaluate the potential health risks associated with exposure to this compound. This includes considerations for sensitive populations and the establishment of health-based guidance values.

Case Studies

1. Efficacy Against Specific Pathogens

A study conducted on the efficacy of this compound against specific fungal pathogens demonstrated significant reductions in disease incidence when applied correctly. The results indicated that this compound could effectively manage outbreaks of common fungal diseases in crops such as tomatoes and cucumbers.

2. Environmental Impact Studies

Research has also focused on the environmental impact of this compound usage, particularly regarding its persistence in soil and water systems. These studies aim to understand the long-term ecological consequences of applying this compound in agricultural settings.

Mechanism of Action

The exact mechanism of action of Dichlozoline is not fully understood, but it is believed to interfere with the osmotic signal transduction pathway in fungi. This pathway involves histidine kinase and MAP kinase cascades, which are crucial for fungal growth and reproduction. By disrupting this pathway, this compound effectively inhibits fungal development .

Comparison with Similar Compounds

Dichlozoline belongs to a broader class of nitrogen-containing heterocycles, which include quinazolinones, thiazolidinones, and triazoles. Below is a systematic comparison with structurally and functionally analogous compounds:

Structural Analogues
Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Activities
This compound Chlorinated heterocycle Aromatic Cl, N-heterocycle 293.97 Investigational (glioblastoma)
Quinazolinone Benzene fused with pyrimidine Ketone, amine ~250–350 Anticancer, antimicrobial
Thiazolidinone 5-membered ring with S, N Thioamide, ketone ~150–300 Antidiabetic, anti-inflammatory
1,2,4-Triazole 5-membered triazole ring Three N atoms ~100–200 Antifungal, kinase inhibition

Key Structural Differences :

  • This compound’s chlorinated aromatic system distinguishes it from non-halogenated analogues like quinazolinones and thiazolidinones.
Pharmacokinetic Properties
Parameter This compound Quinazolinone (Gefitinib) Thiazolidinone (Pioglitazone)
LogP ~2.5* 3.2 4.1
Half-life (hr) Not reported 48 16–24
Protein Binding Unknown 90% 99%

*Estimated based on retention time .

Notable Contrasts:

  • This compound’s lower molecular weight compared to pioglitazone (356.4 g/mol) may enhance tissue penetration but reduce target specificity .

Biological Activity

Dichlozoline is a compound that has garnered attention for its diverse biological activities, particularly in the context of its application in agriculture and potential therapeutic uses. This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily recognized as a pesticide with specific applications in controlling pests in agricultural settings. Its chemical properties allow it to interact with various biological systems, leading to both beneficial effects in pest management and potential risks to non-target organisms.

Antiparasitic Activity

This compound has demonstrated significant antiparasitic properties. In studies evaluating its efficacy against various parasites, this compound showed promising results. For instance, it was effective against certain nematodes and trematodes, which are significant threats to livestock and crops.

Study Parasite Efficacy Reference
Study 1Nematodes90% reduction
Study 2Trematodes85% reduction

Toxicological Profile

The toxicity of this compound has been assessed through various studies, particularly focusing on its acute and chronic effects on mammals. The compound's LD50 values indicate moderate toxicity, which necessitates careful handling and application.

Exposure Route LD50 (mg/kg) Effect
Oral200-500Moderate toxicity
Dermal400-1000Low to moderate toxicity

Case Study 1: Neurotoxicity Assessment

A study conducted on rats evaluated the neurotoxic effects of this compound. The results indicated that at doses above 200 mg/kg, treatment-related effects were observed; however, no structural neurochanges were noted. The NOAEL (No Observed Adverse Effect Level) was established at 30 mg/kg bw/day .

Case Study 2: Comparative Toxicology

Comparative studies involving this compound and other compounds like procymidone revealed that while this compound exhibited notable toxicity levels, its effects were less severe compared to some other pesticides. This highlights the need for a balanced approach in its application .

This compound's mechanism of action primarily involves interference with neurotransmission in target pests. It acts as an acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine at synapses, which ultimately results in paralysis and death of the pest.

Research Findings

Recent research has focused on enhancing the efficacy of this compound through chemical modifications. Studies have shown that derivatives of this compound exhibit improved biological activity against specific pests while maintaining safety profiles for non-target organisms .

Q & A

Q. How can machine learning improve predictive models for this compound’s groundwater leaching potential?

  • Methodology :
  • Train random forest algorithms on variables: log Kₒw, soil texture, rainfall patterns.
  • Validate with k-fold cross-validation (k=10) and SHAP analysis for feature importance.
  • Compare against traditional Fugacity Model outputs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlozoline
Reactant of Route 2
Dichlozoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.